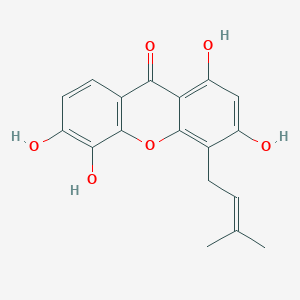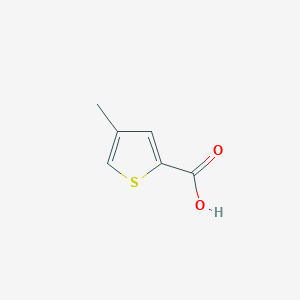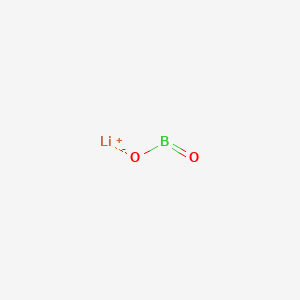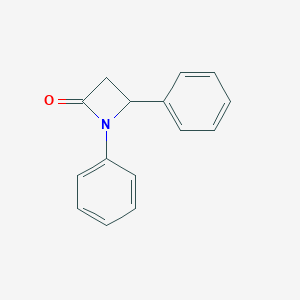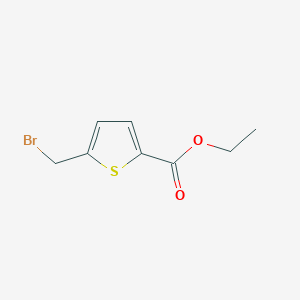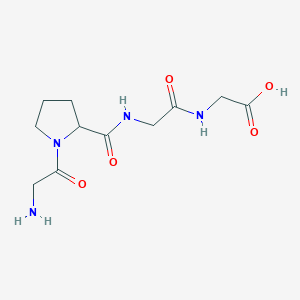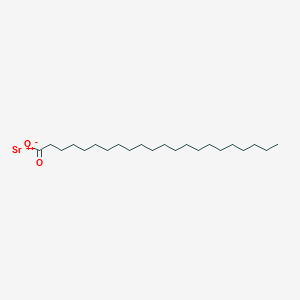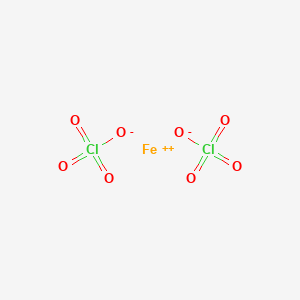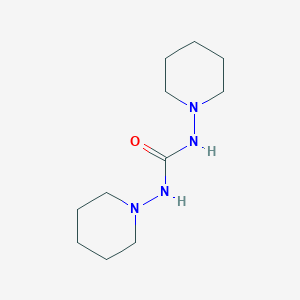
1,3-Dipiperidinourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
作用机制
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that 1,3-Dipiperidinourea exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
1,3-Dipiperidinourea has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-Dipiperidinourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,3-Dipiperidinourea has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. 1,3-Dipiperidinourea can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, 1,3-Dipiperidinourea has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using 1,3-Dipiperidinourea in lab experiments. For example, the synthesis of 1,3-Dipiperidinourea can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of 1,3-Dipiperidinourea is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on 1,3-Dipiperidinourea. Researchers could explore the use of 1,3-Dipiperidinourea as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of 1,3-Dipiperidinourea. Researchers could investigate the targets of 1,3-Dipiperidinourea in the body and the cellular processes that are modulated by 1,3-Dipiperidinourea. This could lead to a better understanding of the biological effects of 1,3-Dipiperidinourea and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, 1,3-Dipiperidinourea is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 1,3-Dipiperidinourea could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
合成方法
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
科学研究应用
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 1,3-Dipiperidinourea has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
属性
CAS 编号 |
14631-68-6 |
|---|---|
产品名称 |
1,3-Dipiperidinourea |
分子式 |
C11H22N4O |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
InChI 键 |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
规范 SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
其他 CAS 编号 |
14631-68-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



